molecular formula C13H18Cl2N2O2 B057804 Medphalan CAS No. 13045-94-8

Medphalan

Katalognummer: B057804
CAS-Nummer: 13045-94-8
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery of Amino Acid Nitrogen Mustards

The origins of amino acid nitrogen mustards, including compounds like Medphalan, are rooted in the broader development of nitrogen mustard agents. The cytotoxic effects of nitrogen mustards were first observed during World War I with the use of mustard gas, which was noted to significantly lower white blood cell counts in exposed individuals. This observation spurred research into nitrogen mustard derivatives as potential therapeutic agents ebsco.comwikipedia.org. The first nitrogen mustard chemotherapy agent, mustine (HN2), emerged from these studies in the 1940s wikipedia.org.

Building upon this foundation, the L-isomer, Melphalan, a phenylalanine derivative of nitrogen mustard, was synthesized in 1953 by Bergel and Stock hemonc.orgfda.govdrreddys.comdrugs.com. This marked a significant step in developing more targeted alkylating agents by incorporating the nitrogen mustard moiety into an amino acid structure, aiming to leverage amino acid transport systems for selective delivery to cancer cells.

Stereoisomeric Relationship: this compound (D-isomer) in Context of Melphalan (L-isomer) and Merphalan (Racemic)

This compound, Melphalan, and Merphalan represent a critical example of stereoisomerism in medicinal chemistry, particularly within the amino acid nitrogen mustard class. These compounds share the same chemical formula (C₁₃H₁₈Cl₂N₂O₂) but differ in their stereochemical configuration at the chiral center of the phenylalanine moiety hemonc.orgfda.govdrreddys.comdrugs.comnih.gov.

This compound is specifically identified as the D-isomer hemonc.orgfda.govdrreddys.comdrugs.comnih.govctdbase.org.

Melphalan is the active L-isomer hemonc.orgfda.govdrreddys.comdrugs.comctdbase.org.

Merphalan is the racemic mixture, containing both the D- and L-isomers (DL-form) hemonc.orgfda.govdrreddys.comdrugs.comctdbase.org.

Research has indicated that this compound (the D-isomer) exhibits less activity against certain animal tumors compared to Melphalan (the L-isomer) hemonc.orgfda.govdrreddys.comdrugs.com. Furthermore, a larger dose of this compound is required to produce effects on chromosomes than that needed with the L-isomer hemonc.orgfda.govdrreddys.comdrugs.com. This difference in activity underscores the profound impact of stereochemistry on the biological efficacy of pharmaceutical compounds.

The stereoisomeric relationship can be summarized as follows:

CompoundIsomeric FormActivity Relative to Melphalan
This compoundD-isomerLess active against certain animal tumors; larger dose for chromosomal effects hemonc.orgfda.govdrreddys.comdrugs.com
MelphalanL-isomerActive form hemonc.orgfda.govdrreddys.comdrugs.com
MerphalanRacemic (DL-)Contains both D- and L-isomers hemonc.orgfda.govdrreddys.comdrugs.com

Current Academic Research Significance and Unmet Needs

While Melphalan has been extensively studied and utilized clinically, the academic research significance of this compound, despite its lower activity, lies in its role as a comparative stereoisomer. Understanding the precise reasons for the differential activity between this compound and Melphalan can provide crucial insights into the stereochemical requirements for optimal DNA alkylation and cellular uptake mechanisms of amino acid nitrogen mustards. This knowledge is vital for rational drug design, potentially guiding the development of novel alkylating agents with improved selectivity and reduced toxicity.

The broader landscape of cancer treatment, particularly for conditions like multiple myeloma which are often treated with alkylating agents, continues to face significant unmet needs. These include improving long-term outcomes, addressing challenges in treatment for elderly and frail patients, and overcoming issues of drug resistance and toxicity associated with current therapies sanofi.comtaylorandfrancis.comfrontiersin.org. Nitrogen mustards, while historically significant, are known for their severe side effects, low potency in some contexts, and the development of drug resistance taylorandfrancis.comfrontiersin.org.

Academic research, even if not directly focused on this compound as a therapeutic candidate, can leverage the study of such stereoisomers to:

Elucidate the exact molecular interactions and binding preferences that confer superior activity to one enantiomer over another.

Inform the design of new compounds that might circumvent resistance mechanisms or offer better selectivity for cancer cells, potentially by exploiting specific amino acid transporters or metabolic pathways that differ between healthy and malignant cells.

Contribute to the ongoing effort to develop more effective and less toxic DNA-crosslinking agents, addressing the persistent unmet needs in oncology for improved patient outcomes and reduced long-term side effects sanofi.comnih.govresearchgate.net.

Eigenschaften

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcolysin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOLYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Molecular and Cellular Mechanisms of Medphalan Action

DNA Alkylation and Interstrand Cross-linking Dynamics

Medphalan, similar to its L-isomer Melphalan, functions as a bifunctional alkylating agent. It primarily exerts its effects by alkylating DNA, specifically at the N7 position of guanine residues. This chemical modification leads to the formation of DNA adducts, which can compromise genome integrity. A critical consequence of this alkylation is the induction of both intra- and inter-strand cross-links within the double-stranded DNA. These cross-links are considered to be the primary cytotoxic lesions. The formation of these covalent bonds between DNA strands severely disrupts the normal structure and function of the DNA molecule.

Impact on DNA Replication and Transcription Fidelity

The DNA alkylation and cross-linking induced by this compound have profound inhibitory effects on fundamental cellular processes, namely DNA replication and transcription.

DNA Replication: The formation of DNA adducts and interstrand cross-links physically blocks the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. This interference leads to stalled replication forks, preventing the accurate and complete duplication of the genome. The high

Mechanisms of Therapeutic Resistance to Medphalan and Counteractive Strategies

Characterization of Intrinsic and Acquired Resistance Mechanisms at the Cellular Level

Drug resistance to Medphalan can manifest as either intrinsic (de novo) or acquired. Intrinsic resistance refers to the initial insensitivity of cancer cells to chemotherapy, whereas acquired resistance develops over time in cells that were initially sensitive to the drug oaepublish.com. This acquired resistance often results from sequential genetic and epigenetic changes, culminating in complex therapy-resistant phenotypes semanticscholar.orgoncotarget.com.

At the cellular level, several mechanisms contribute to this compound resistance:

Reduced Drug Uptake and Increased Detoxification: While some studies suggest that reduced intracellular this compound accumulation is not a primary mechanism in certain resistant cell lines, other contributing processes include enhanced drug detoxification nih.govaacrjournals.org.

Increased DNA Repair: this compound's mechanism of action relies on DNA damage. Therefore, an increased capacity for DNA repair is a major contributor to resistance. This includes:

Base Excision Repair (BER): DNA base alkylation and oxidative lesions are primarily repaired by BER. The activity of Apurinic/apyrimidinic endonuclease 1 (APE1), essential for BER, determines the repair capacity of mono-methylation induced by alkylating agents like this compound nih.gov. Overexpression of APE1 can promote this compound resistance nih.gov.

Interstrand DNA Crosslink Repair: this compound induces interstrand DNA crosslinks. Resistant cells often exhibit significantly reduced DNA interstrand cross-linking or an increased rate of lesion removal aacrjournals.orghaematologica.org. The Fanconi Anemia (FA)/BRCA pathway plays a crucial role in repairing these crosslinks, and enhanced repair via this pathway contributes to acquired resistance haematologica.orgresearchgate.net.

Non-Homologous End Joining (NHEJ): Upregulation of proteins involved in NHEJ repair, such as LIG4 and XRCC4, has been observed in this compound-resistant cells researchgate.net.

Increased Response to Oxidative Stress: Resistant cells may exhibit an increased ability to respond to oxidative stress, which can mitigate the drug's cytotoxic effects nih.gov.

Decreased Apoptosis: Mechanisms that lead to decreased apoptotic cell death are also critical. For instance, high levels of pentose phosphate pathway (PPP) metabolites, and altered purine, pyrimidine, and glutathione metabolism have been observed in drug-resistant cells, contributing to decreased apoptosis nih.gov.

Research findings using human multiple myeloma cell lines, such as RPMI-8226 and U266, and their this compound-resistant counterparts (8226/LR5 and U266/LR6, respectively), have provided insights into these mechanisms. For example, 8226/LR5 cells show a 7-fold resistance to this compound aacrjournals.org.

Table 1: Characteristics of this compound-Sensitive and Resistant Multiple Myeloma Cell Lines

Cell Line (Naïve)Resistant Cell LineTypical Melphalan LD50 (Naïve)Resistance Level (Fold)Key Resistance Mechanisms Observed
RPMI-82268226/LR52-6 µM nih.gov~7-fold aacrjournals.orgIncreased nonprotein thiols, reduced DNA interstrand cross-linking, increased APE1 acetylation aacrjournals.orgnih.gov
U266B1U266/LR62-6 µM nih.govNot specified, but resistant nih.govIncreased pentose phosphate pathway metabolites, altered purine/pyrimidine/glutathione metabolism nih.gov

Role of Drug Efflux Pumps (e.g., ABC Transporters, P-glycoprotein) in this compound Resistance

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to actively pump a diverse array of substrates, including many clinically used drugs, out of cells sci-hub.senih.gov. Their overexpression in tumor cells is a well-established mechanism of multidrug resistance (MDR) sci-hub.senih.govresearchgate.netmdpi.com.

Key ABC transporters implicated in chemoresistance include:

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most extensively studied multidrug resistance proteins oaepublish.comsci-hub.seresearchgate.netmdpi.com. P-gp is a 170 kDa dimeric transmembrane protein encoded by the MDR1 gene, which actively exports drugs from the cell, thereby decreasing their intracellular concentration and reducing their efficacy researchgate.net. This compound has been identified as a substrate for P-gp, and its overexpression can contribute to this compound resistance oaepublish.comresearchgate.net.

Multidrug Resistance-associated Protein 1 (MRP1/ABCC1): MRP1 also contributes to drug efflux and resistance sci-hub.senih.gov.

Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another significant efflux pump sci-hub.se.

Lung Resistance Protein (LRP): LRP has also been linked to resistance to agents like carboplatin and this compound nih.gov.

Overexpression of these transporters reduces the intracellular accumulation of active drug moieties, leading to resistance mdpi.com. In some retinoblastoma models, chemoresistant cells developed through repeated this compound exposure showed overexpression of ABC transporters, contributing to acquired resistance arvojournals.org.

Genetic Aberrations and Clonal Evolution Contributing to Resistance

Genetic aberrations and the process of clonal evolution are fundamental drivers of acquired drug resistance in cancer, including resistance to this compound oaepublish.comsemanticscholar.orgfrontiersin.org. Cancer is characterized by genomic instability, leading to a continuous accumulation of genetic changes, including chromosomal abnormalities, somatic mutations, and copy number variations, which can be selected for under therapeutic pressure frontiersin.orgresearchgate.nete-century.us.

Clonal Evolution Patterns: Clonal evolution describes the process by which genetically distinct subpopulations (clones) of cancer cells emerge, expand, and are selected, particularly under the selective pressure of chemotherapy semanticscholar.org. Three main patterns have been observed:

Branching Evolution: This is the most predominant pattern, where new mutations arise from a common ancestor, leading to diverse subclones. It is often dependent on the microenvironment and can be seen in a significant majority of MM patients semanticscholar.orge-century.ushaematologica.org.

Linear Evolution: A more straightforward progression where mutations accumulate sequentially within a single dominant clone semanticscholar.orghaematologica.org.

Neutral Evolution: Characterized by random genetic drift, where subclonal architecture remains relatively stable semanticscholar.orge-century.us.

Specific Genetic Aberrations:

RAS-MAPK Pathway Mutations: Mutations in genes like NRAS, KRAS, and BRAF within the RAS-MAPK pathway are frequently observed in MM and can impact cell survival, proliferation, and drug resistance frontiersin.orghaematologica.org. An increase in RAS gene prevalence (e.g., from 60% to 72%) has been noted in patients after treatment researchgate.net.

Copy Number Aberrations (CNAs): Gains, such as gain(1q), and losses, such as del(17p) (involving TP53), are common in MM and are associated with disease progression and resistance frontiersin.orghaematologica.org. For instance, amp1q21 prevalence increased from 18% to 35% after treatment in one study researchgate.net.

TP53 Mutations: Mutations in the TP53 tumor suppressor gene are linked to poor prognosis and increased resistance, with prevalence increasing from 9% to 18% after treatment frontiersin.orgresearchgate.net.

DNA Repair Genes: Alterations in DNA repair genes, such as those in the FA/BRCA pathway, contribute to resistance by enhancing the repair of this compound-induced DNA damage haematologica.orgresearchgate.net.

Table 2: Prevalence of Key Genetic Aberrations in Multiple Myeloma Patients Before and After Treatment

Genetic AberrationPrevalence at Diagnosis (%)Prevalence at Progressive Disease (%)
RAS genes60 researchgate.net72 researchgate.net
amp1q2118 researchgate.net35 researchgate.net
TP539 researchgate.net18 researchgate.net

Data based on paired tumor samples from MM patients before and after treatment researchgate.net.

Influence of the Tumor Microenvironment and Cell-Cell Interactions on Resistance Phenotypes

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, various stromal cells (e.g., fibroblasts, osteoclasts, endothelial cells, mesenchymal stromal cells), immune cells, extracellular matrix (ECM) components, and soluble factors (e.g., cytokines, growth factors, chemokines) oncotarget.comfrontiersin.orgnih.gov. The dynamic interactions within the TME provide crucial survival signals for tumor cells, contributing significantly to drug resistance oncotarget.comfrontiersin.orgnih.govoncotarget.com.

Two primary types of microenvironment-mediated drug resistance (MDR) are recognized:

Cell Adhesion-Mediated Drug Resistance (CAM-DR): This mechanism involves direct cell-to-cell adhesion between tumor cells and stromal cells or ECM components semanticscholar.orgoncotarget.comfrontiersin.org. Adhesion molecules like integrins, CD138, CD44, VCAM-1, LFA-1, MUC-1, and ICAM-1 are involved oncotarget.com. CAM-DR activates key signaling pathways (e.g., AKT, Ras, NF-kB, HIF-1α, Myc, hTert, IRF4) that upregulate anti-apoptotic molecules, downregulate pro-apoptotic molecules, promote proliferation, and enhance DNA repair, leading to insensitivity to treatment oncotarget.comfrontiersin.org. For instance, interaction between myeloma cells and bone marrow stromal cells can induce resistance to this compound semanticscholar.orgoncotarget.com.

Soluble Factor-Mediated Drug Resistance (SFM-DR): This involves soluble factors released by stromal cells and tumor cells, acting in autocrine and paracrine manners semanticscholar.orgoncotarget.comfrontiersin.org. Cytokines and growth factors such as IL-6, IGF-1, VEGF, SDF-1α, MCP-1, Ang-1, and TNF-α can promote tumor cell survival and proliferation, contributing to resistance oncotarget.comnih.govoncotarget.com.

Specific Microenvironmental Factors:

Bone Marrow Niche: The bone marrow microenvironment, including vascular and endosteal niches, plays a critical role in protecting multiple myeloma cells from high concentrations of this compound and promoting their survival and dormancy semanticscholar.org. Osteoblasts can induce resistance to this compound semanticscholar.org.

Hypoxia: Hypoxic conditions within the TME contribute to the development of a vascular niche and the maintenance of stemness in MM cells, fostering chemoresistance semanticscholar.orgoncotarget.com.

Immune Cells: Macrophages have been implicated in chemoresistance, conferring resistance to apoptosis induced by this compound through direct cell-cell contact and by hampering apoptotic caspase pathways oncotarget.com.

Development of Strategies to Overcome Resistance: Combination Therapies and Targeted Agents

Overcoming this compound resistance requires multifaceted approaches that target the various mechanisms involved. Combination therapies and the development of targeted agents are key strategies oaepublish.comtandfonline.comfrontiersin.orgresearchgate.netmdpi.com.

Targeting DNA Repair Pathways:

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., veliparib, olaparib, niraparib) can enhance the cytotoxicity of this compound by inhibiting single-strand DNA repair researchgate.net. High PARP1 expression has been linked to reduced survival in patients treated with autologous stem cell transplant (ASCT) following high-dose this compound researchgate.net.

NHEJ and HR Inhibitors: Targeting double-strand DNA repair mechanisms like homologous recombination (HR) and non-homologous end joining (NHEJ) can overcome this compound resistance. For example, the DNA-PK inhibitor NU7026 has been shown to reverse this compound resistance in some cell lines researchgate.net.

Modulators of Drug Efflux Pumps: While clinical trials targeting ABCB1 to reverse drug resistance have had mixed results, efforts to block ABC transporters are ongoing nih.govmdpi.com. Buthionine sulfoximine (BSO), an inhibitor of gamma-glutamyl-cysteine-synthetase (c-GCS), can reduce nonprotein sulfhydryl levels (e.g., glutathione, which is involved in detoxification) and enhance this compound cytotoxicity aacrjournals.orgtandfonline.com.

Epigenetic Modifiers: Epigenetic drugs can sensitize cancer cells to conventional therapies by disrupting pro-survival signaling, restoring cell cycle control, preventing DNA damage repair, and regulating altered metabolism frontiersin.org.

DNA Hypomethylating Agents: These agents can restore sensitivity by reversing aberrant DNA methylation patterns frontiersin.orgd-nb.info.

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors (e.g., panobinostat, vorinostat) can overcome resistance by modulating histone acetylation frontiersin.orgd-nb.info.

Targeting the Tumor Microenvironment: Strategies aimed at disrupting the pro-survival signals from the TME can enhance this compound efficacy. This includes targeting cell adhesion molecules or inhibiting soluble factors like IL-6 oncotarget.comnih.gov.

Combination with Immunotherapy: Combining this compound with immunotherapeutic agents, such as anti-CTLA-4 antibodies, has shown promise in improving response rates and progression-free survival in some cancers by enhancing T-cell infiltration into the tumor site frontiersin.org. The addition of cytokines like Tumor Necrosis Factor α (TNFα) to regional this compound perfusion has also been explored to augment anti-tumor activity tandfonline.com.

Novel Targeted Agents: The development of new small molecule drugs, chimeric antigen receptor T cells (CAR-T), antibody-drug conjugates (ADCs), and bispecific antibodies offers promising avenues to overcome resistance. Examples include anti-CD46-ADC, and bispecific antibodies like talquetamab (targeting GPRC5D and CD3) and cevostamab (targeting FCRH5 and CD3) researchgate.net.

Understanding the specific mechanisms of resistance in individual patients through "omics" approaches will be crucial for defining personalized strategies to optimize the use of this compound and improve patient outcomes nih.gov.

Q & A

Q. What experimental design considerations are critical for evaluating Medphalan’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Step 1: Define clear objectives (e.g., absorption, distribution, metabolism, excretion) and select appropriate in vitro (e.g., liver microsomes) or in vivo (rodent models) systems. Ensure alignment with regulatory guidelines for preclinical testing .
  • Step 2: Optimize dosing regimens using pilot studies to account for this compound’s half-life and bioavailability. Include control groups (e.g., vehicle or comparator drugs) to isolate effects .
  • Step 3: Use validated analytical methods (e.g., LC-MS/MS) for quantifying this compound and metabolites in biological matrices. Document protocols rigorously to ensure reproducibility .

Q. How can researchers validate this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer:

  • Approach 1: Employ single-cell RNA sequencing to identify transcriptional changes in target cells post-treatment. Compare results with bulk RNA-seq to resolve heterogeneity .
  • Approach 2: Use pharmacological inhibitors or CRISPR knockouts to disrupt hypothesized pathways (e.g., DNA alkylation) and assess rescue effects. Confirm findings across multiple cell lines .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

  • Step 1: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosage, model species, metabolic differences). Use tools like PRISMA guidelines for systematic reviews .
  • Step 2: Design follow-up experiments using humanized mouse models or 3D organoids to bridge the gap between in vitro and in vivo results .
  • Step 3: Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to quantify uncertainty and reconcile discrepancies .

Q. What strategies optimize this compound’s therapeutic index when integrating multi-omics data (e.g., proteomics, metabolomics)?

Methodological Answer:

  • Approach 1: Use network pharmacology to map this compound’s targets onto disease-specific pathways. Tools like STRING or Cytoscape can prioritize synergistic or antagonistic interactions .
  • Approach 2: Apply machine learning (e.g., random forests) to omics datasets to identify biomarkers predictive of efficacy or toxicity. Validate candidates in independent cohorts .

Q. How can researchers ensure reproducibility in this compound studies when using non-standardized experimental protocols?

Methodological Answer:

  • Step 1: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets and code in repositories like Zenodo or GitHub .
  • Step 2: Collaborate with cross-disciplinary teams to validate findings using orthogonal methods (e.g., NMR alongside LC-MS for metabolite identification) .
  • Step 3: Document all protocol deviations and batch effects in supplementary materials. Use tools like SRDR+ for structured data extraction .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

Methodological Answer:

  • Approach 1: Use non-parametric tests (e.g., Mann-Whitney U) to compare groups, followed by false discovery rate (FDR) correction for multiple comparisons .
  • Approach 2: Apply Bayesian dose-response modeling to estimate credible intervals and posterior probabilities, which are robust to limited data .

Q. How should researchers handle missing data in longitudinal studies of this compound’s therapeutic outcomes?

Methodological Answer:

  • Step 1: Classify missing data mechanisms (MCAR, MAR, MNAR) using Little’s test or pattern-mixture models.
  • Step 2: Implement multiple imputation (e.g., MICE algorithm) for MAR data or sensitivity analyses for MNAR scenarios .

Ethical & Reporting Standards

Q. What ethical considerations are paramount when designing clinical trials involving this compound?

Methodological Answer:

  • Guideline 1: Follow Declaration of Helsinki principles for informed consent, risk-benefit analysis, and data anonymization .
  • Guideline 2: Pre-register trials on platforms like ClinicalTrials.gov to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medphalan
Reactant of Route 2
Medphalan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.